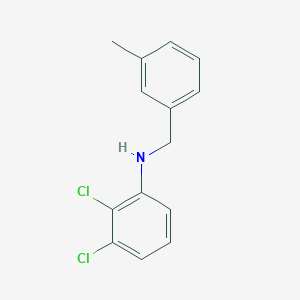![molecular formula C19H25NO2 B1385433 N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine CAS No. 1040684-04-5](/img/structure/B1385433.png)
N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine
Overview
Description
N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual 5-HT1A/SSRI Activities : N-(2-(2-methoxyphenylthio) benzyl)-2-aryloxyethyl amines, structurally related to N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine, have been evaluated for dual 5-HT1A receptor and serotonin reuptake inhibitor (SSRI) activities. These compounds show potential as lead compounds for further studies in this area (Wu, Liu, Li, & Zhou, 2008).
Skin Whitening Agent : Compounds including (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, similar to this compound, have been investigated for their potential in skin whitening. They inhibit tyrosinase activity and melanin production, suggesting their use as skin whitening agents (Choi et al., 2002).
Antibacterial and Antifungal Activities : A study on (E)-N-(2-methoxy benzylidene) anthracene-2-amine, closely related to this compound, and its metal complexes revealed significant antibacterial and antifungal activities. This highlights their potential as biological agents (Aravindan et al., 2020).
Apoptosis Inducer and Anticancer Agent : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally similar to this compound, has been identified as a potent apoptosis inducer and an effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
N-Type Dopant for Organic Electronics : The compound 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, similar to this compound, was used as an n-type dopant for fullerene C60 in organic electronic devices. It demonstrated high conductivity and air-stability, suggesting potential applications in organic electronics (Wei et al., 2012).
Properties
IUPAC Name |
2-methoxy-N-[(2-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-9-14-22-18-12-7-5-10-16(18)15-20-17-11-6-8-13-19(17)21-2/h5-8,10-13,20H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGIDGPZPLQOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)

![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

